

# Physicochemical properties of 3,5-Difluorocinnamic acid

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## Compound of Interest

Compound Name: 3,5-Difluorocinnamic acid

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An In-Depth Technical Guide to the Physicochemical Properties of **trans-3,5-Difluorocinnamic Acid**

## Executive Summary

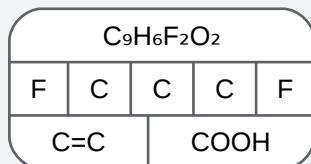
**trans-3,5-Difluorocinnamic acid** is a fluorinated aromatic carboxylic acid that has emerged as a significant building block in the fields of medicinal chemistry and materials science. The strategic placement of two fluorine atoms on the phenyl ring imparts unique electronic properties, enhancing metabolic stability, binding affinity, and overall pharmacokinetic profiles of derivative molecules. This guide provides a comprehensive technical overview of the core physicochemical properties of **trans-3,5-Difluorocinnamic acid**, intended for researchers, scientists, and drug development professionals. We delve into its structural and spectral characteristics, solubility, and acidity, supported by detailed experimental protocols for their determination. Furthermore, this document explores the compound's reactivity, stability, and established applications, particularly its role as a key intermediate in the synthesis of novel bioactive compounds.

## Introduction: The Significance of Fluorination in Drug Design

Cinnamic acid and its derivatives are a well-established class of compounds with diverse biological activities. The introduction of fluorine atoms onto the aromatic ring, as seen in **trans-3,5-Difluorocinnamic acid**, is a strategic choice in modern medicinal chemistry. Fluorine's

high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's properties. These modifications can block metabolic pathways, increase lipophilicity to improve membrane permeability, and alter acidity (pKa) to optimize target binding and pharmacokinetic distribution. **trans-3,5-Difluorocinnamic acid** serves as a versatile scaffold, enabling the synthesis of complex molecules with potentially enhanced therapeutic efficacy.<sup>[1][2]</sup> Its utility has been demonstrated in the creation of "unnatural" flavonoids and stilbenes, showcasing its value in generating novel chemical diversity for drug screening libraries.<sup>[3][4]</sup>

Molecular Structure of trans-3,5-Difluorocinnamic Acid



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Caption: Molecular Structure of trans-3,5-Difluorocinnamic Acid.

## Core Physicochemical Properties

The foundational physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. These parameters dictate formulation strategies, reaction conditions, and pharmacokinetic outcomes. The properties of **trans-3,5-Difluorocinnamic acid** are summarized below.

Property	Value	Source(s)
Molecular Formula	$C_9H_6F_2O_2$	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Molecular Weight	184.14 g/mol	<a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>
CAS Number	147700-58-1	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Appearance	White to off-white crystalline solid/powder	<a href="#">[1]</a> <a href="#">[7]</a>
Melting Point	204-205 °C (lit.)	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[7]</a>
Boiling Point	$272.0 \pm 25.0$ °C (Predicted)	<a href="#">[1]</a>
Density	$1.379 \pm 0.06$ g/cm <sup>3</sup> (Predicted)	<a href="#">[1]</a>
pKa	$4.15 \pm 0.10$ (Predicted)	<a href="#">[1]</a>
Water Solubility	Insoluble	<a href="#">[1]</a>
Solvent Solubility	Soluble in alcohols and ethers; slightly soluble in non-polar solvents	<a href="#">[1]</a>

Note on Melting Point: While some sources report a lower melting point of 135-137 °C, the value of 204-205 °C is more frequently cited in chemical supplier databases and literature, suggesting it is the more reliable figure for the pure trans-isomer.[\[1\]](#)[\[3\]](#)

## Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the identity, purity, and structure of a chemical compound.

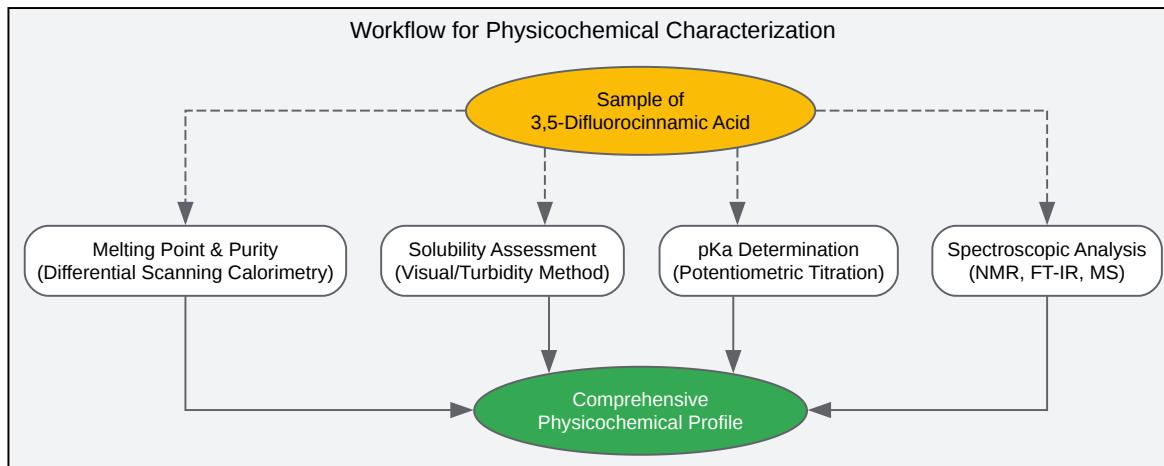
- Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum of trans-3,5-Difluorocinnamic acid is characterized by several key absorption bands. A very broad peak from approximately 2500-3300 cm<sup>-1</sup> is indicative of the O-H stretching vibration of the carboxylic acid group, broadened by hydrogen bonding.[\[8\]](#) The C=O stretching of the carbonyl group will appear as a strong, sharp peak around 1680-1710 cm<sup>-1</sup>. The C=C stretching of the alkene and the aromatic ring will be visible in the 1600-1650 cm<sup>-1</sup> and

1450-1600  $\text{cm}^{-1}$  regions, respectively.[8] Strong C-F stretching vibrations are expected in the 1100-1350  $\text{cm}^{-1}$  range.[5]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The proton NMR spectrum will provide key structural information. The carboxylic acid proton (-COOH) will appear as a broad singlet far downfield ( $>12$  ppm). The two vinyl protons of the trans-alkene will appear as doublets with a large coupling constant ( $J \approx 16$  Hz), characteristic of their trans relationship. The aromatic protons will be influenced by the fluorine atoms. The proton at C2 and C6 will appear as a doublet, while the proton at C4 will be a triplet, with coupling to the two adjacent fluorine atoms.
  - $^{13}\text{C}$  NMR: The carbon spectrum will show nine distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal ( $\sim 167$  ppm). The carbons directly bonded to fluorine will show large one-bond C-F coupling constants, and other carbons in the ring will show smaller two- and three-bond couplings, which can be used for definitive signal assignment.
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a prominent molecular ion ( $\text{M}^+$ ) peak at  $\text{m/z} = 184$ .[5] Common fragmentation patterns include the loss of -OH ( $\text{m/z} = 167$ ) and -COOH ( $\text{m/z} = 139$ ), followed by further fragmentation of the difluorostyrenyl cation.

## Experimental Determination of Properties

To ensure scientific rigor, the properties of a compound must be determined using validated experimental protocols. The following section details the methodologies for characterizing **trans-3,5-Difluorocinnamic acid**.



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Caption: A logical workflow for the experimental characterization of the compound.

## Melting Point Determination via Differential Scanning Calorimetry (DSC)

**Rationale:** DSC provides a more accurate and informative measure of melting point and purity than traditional capillary methods. It measures the heat flow required to raise the sample temperature, revealing a sharp endothermic peak at the melting point for a pure substance.

**Protocol:**

- Calibrate the DSC instrument using a high-purity indium standard.
- Accurately weigh 2-5 mg of **trans-3,5-Difluorocinnamic acid** into an aluminum DSC pan.
- Crimp the pan to enclose the sample. An empty, crimped pan is used as a reference.
- Place the sample and reference pans into the DSC cell.

- Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from room temperature to approximately 220 °C.
- Record the heat flow versus temperature. The melting point is determined as the onset or peak of the endothermic event.

## pKa Determination via Potentiometric Titration

Rationale: This method determines the acid dissociation constant by monitoring the pH of a solution as a strong base is added. The pKa is the pH at which the acid is half-neutralized.

Protocol:

- Prepare a ~0.01 M solution of **trans-3,5-Difluorocinnamic acid** in a suitable solvent mixture (e.g., 50:50 ethanol:water) to ensure solubility.
- Calibrate a pH meter using standard buffer solutions (pH 4.0 and 7.0).
- Place the pH electrode into the solution and record the initial pH.
- Titrate the solution with a standardized ~0.1 M NaOH solution, adding small, precise increments (e.g., 0.1 mL).
- Record the pH after each addition, allowing the reading to stabilize.
- Continue the titration past the equivalence point.
- Plot the pH versus the volume of NaOH added. The pKa is the pH value at the half-equivalence point (the midpoint of the steep rise in pH).[\[9\]](#)[\[10\]](#)

## Reactivity and Chemical Stability

- Acidity and Esterification: As a carboxylic acid, it readily undergoes deprotonation with bases to form carboxylate salts.[\[1\]](#) It can be converted to esters via Fischer esterification with an alcohol under acidic catalysis or converted to a more reactive acyl chloride (using thionyl chloride) for reaction with alcohols.

- **Alkene Reactivity:** The carbon-carbon double bond is susceptible to addition reactions, such as hydrogenation to yield the corresponding saturated propanoic acid derivative, or halogenation.
- **Stability:** The compound is stable under standard laboratory conditions.[11] However, it should be stored away from strong oxidizing agents to prevent unwanted reactions.[1] Cinnamic acids can be sensitive to light, potentially undergoing photodimerization or isomerization, so storage in a cool, dark place is recommended.[11] Thermal decomposition can release irritating gases and vapors, including carbon oxides and hydrogen fluoride.[12]

## Relevance in Drug Development

The true value of **trans-3,5-Difluorocinnamic acid** lies in its application as a synthetic intermediate. The difluorophenyl moiety is a desirable feature in drug candidates.

- **Metabolic Blocking:** The fluorine atoms can block sites of oxidative metabolism (e.g., hydroxylation by cytochrome P450 enzymes), thereby increasing the metabolic stability and half-life of a drug.[2]
- **Enhanced Binding:** Fluorine can participate in favorable electrostatic interactions (e.g., with backbone amides in a protein target) or tune the electronics of the aromatic ring to enhance binding affinity.[2]
- **Synthetic Versatility:** It serves as a starting material for more complex molecules. For instance, derivatives of the similar **trans-3,4-difluorocinnamic acid** have been used to synthesize potent 5-HT<sub>3</sub> receptor antagonists for antiemetic applications and psammaphlin A analogues investigated as radiosensitizers in cancer therapy.[2][13][14] The Curtius rearrangement of its acyl azide derivative is a key step in synthesizing substituted isoquinolones, a privileged scaffold in medicinal chemistry.[13]

## Safety and Handling

**trans-3,5-Difluorocinnamic acid** is classified as an irritant.[1][7]

- **GHS Hazard Statements:** H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][11][15]

- Precautions: Use in a well-ventilated area or fume hood.[15] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][15] Avoid inhalation of dust and contact with skin and eyes.[1] In case of contact, rinse the affected area thoroughly with water.[15]

## Conclusion

**trans-3,5-Difluorocinnamic acid** is a well-characterized compound with a distinct set of physicochemical properties that make it a valuable tool for chemical and pharmaceutical research. Its thermal stability, defined spectroscopic signature, and predictable reactivity, combined with the beneficial effects of its fluorine substituents, position it as a key building block for the development of next-generation therapeutics. This guide provides the foundational knowledge and experimental framework necessary for its effective use in the laboratory.

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